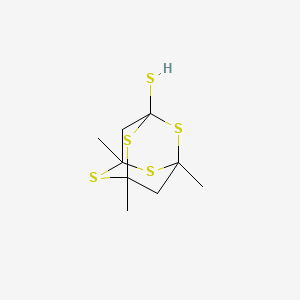
3,5,7-Trimethyl-2,4,6,8-tetrathiaadamantane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-Trimethyl-2,4,6,8-tetrathiaadamantane-1-thiol is a sulfur-containing organic compound with the molecular formula C₉H₁₄S₅ and a molecular weight of 282.53 g/mol . This compound is characterized by its unique adamantane-like structure, which includes four sulfur atoms and a thiol group. It is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethyl-2,4,6,8-tetrathiaadamantane-1-thiol typically involves the reaction of 1-methylene-3,5,7-trimethyl-2,4,6,8-tetrathiaprotoadamantane with thioacetic acid under mild conditions . This reaction proceeds according to the anti-Markovnikov rule in the absence of catalysts and initiators . The predicted boiling point of the compound is 376.1±42.0°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of organic synthesis involving thiol and sulfur chemistry. The process may involve multiple steps, including the preparation of intermediate compounds and purification stages to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trimethyl-2,4,6,8-tetrathiaadamantane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂).
Reducing Agents: Dithiothreitol (DTT), sodium borohydride (NaBH₄).
Solvents: Ether, dichloromethane (DCM).
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Further oxidation products.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Scientific Research Applications
3,5,7-Trimethyl-2,4,6,8-tetrathiaadamantane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex sulfur-containing molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3,5,7-Trimethyl-2,4,6,8-tetrathiaadamantane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. The compound’s sulfur atoms may also participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,3,5,7-tetramethyl-: Another sulfur-containing adamantane derivative with a similar structure but different methylation pattern.
1,1’-Dithiobis(3,5,7-trimethyl-2,4,6,8-tetrathiaadamantane): A dimeric form of the compound with two adamantane units linked by a disulfide bond.
Uniqueness
3,5,7-Trimethyl-2,4,6,8-tetrathiaadamantane-1-thiol is unique due to its specific methylation pattern and the presence of a thiol group, which imparts distinct chemical reactivity and potential biological activities. Its stability and ability to undergo various chemical transformations make it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C9H14S5 |
|---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
3,5,7-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane-1-thiol |
InChI |
InChI=1S/C9H14S5/c1-6-4-7(2)12-8(3,11-6)5-9(10,13-6)14-7/h10H,4-5H2,1-3H3 |
InChI Key |
DUHMHIUFEINCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3(SC(S1)(CC(S2)(S3)S)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



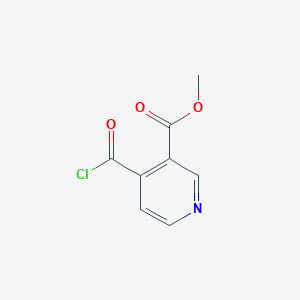
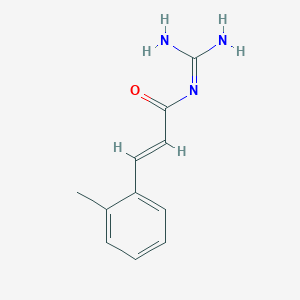
![6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13799553.png)
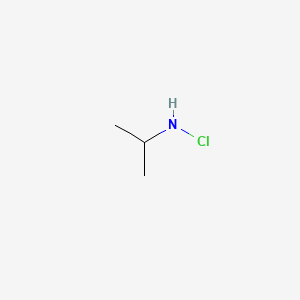
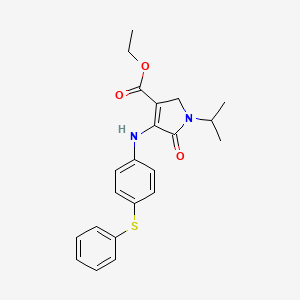
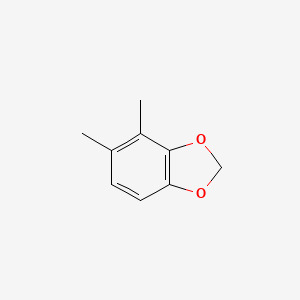
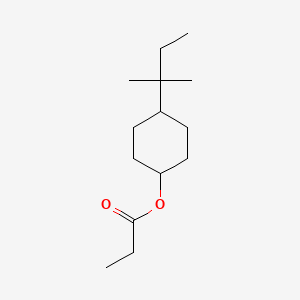
![{4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-piperazinyl}(cyclobutyl)methanone](/img/structure/B13799593.png)
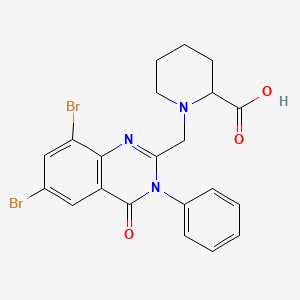
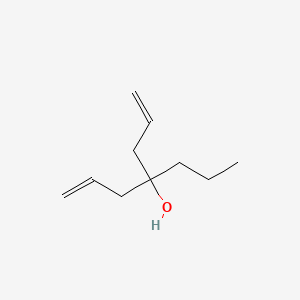

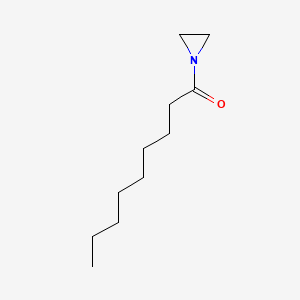
![Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B13799619.png)
